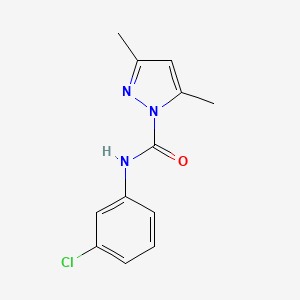
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as PET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PET belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exerts its pharmacological effects by acting as a selective antagonist of the 5-HT1A receptor. This compound has also been shown to modulate the activity of the dopamine transporter, which may contribute to its therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages as a research tool. This compound is highly selective for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for its target receptor. However, this compound has some limitations as a research tool. This compound is not very stable and tends to degrade rapidly in solution. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved stability and pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of anxiety disorders or addiction. Additionally, this compound could be used as a research tool to study the role of the 5-HT1A receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-(2-pyridyl) ethanamine with 1-carbomethoxy piperazine in the presence of thionyl chloride. The resulting compound is then treated with hydrogen sulfide to obtain this compound.
Applications De Recherche Scientifique
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antidepressant effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c23-18(20-11-9-16-6-2-1-3-7-16)22-14-12-21(13-15-22)17-8-4-5-10-19-17/h1-8,10H,9,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQSKXMLJSTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)






![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)